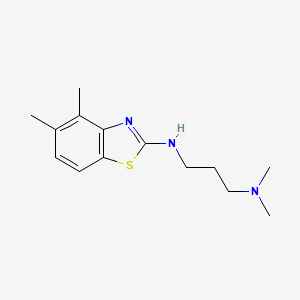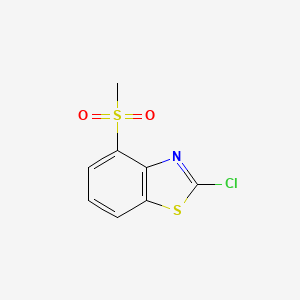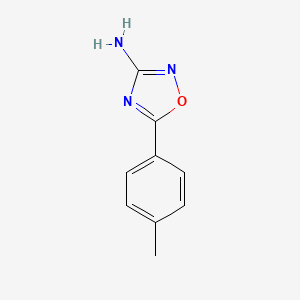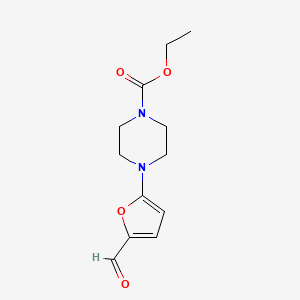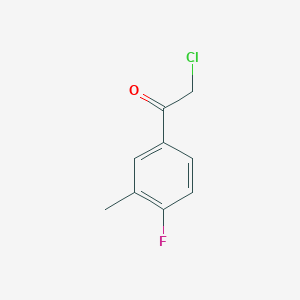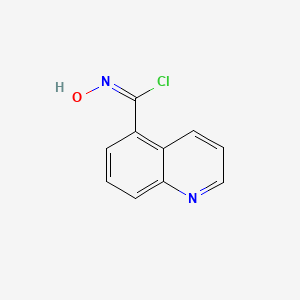
(5E)-N-Hydroxyquinoline-5-carboximidoyl chloride
Übersicht
Beschreibung
(5E)-N-Hydroxyquinoline-5-carboximidoyl chloride (HCC) is a versatile chemical compound that has been used in various scientific research applications. HCC is synthesized by the reaction of 5-chloro-2-hydroxyquinoline with N-hydroxyphthalimide in aqueous medium. It is a white, crystalline solid with a melting point of 107-109°C. HCC is a reagent used in organic synthesis, and has a wide range of applications in biochemical, physiological, and pharmacological research.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
8-hydroxyquinoline derivatives, including (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, have demonstrated notable antifungal properties. A study elucidated the mechanism of antifungal action of three 8-hydroxyquinoline derivatives (clioquinol, 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid) against Candida spp. and dermatophytes. The compounds were found to damage the fungal cell wall and inhibit pseudohyphae formation by C. albicans. This suggests that modifications to the 8-hydroxyquinoline core, as seen in (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, can potentially yield compounds with robust antifungal activities (Pippi et al., 2018).
Inhibition of 2-Oxoglutarate Oxygenases
The compound 5-carboxy-8-hydroxyquinoline, structurally related to (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, was found to be a broad spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases. This group of enzymes is relevant in human diseases, and their inhibition presents therapeutic opportunities. It was observed that 5-carboxy-8-hydroxyquinoline inhibited various 2OG dependent enzymes effectively, indicating its potential as a therapeutic agent. The study also revealed that this compound, unlike other common inhibitors, remained active in both cytosolic and nuclear 2OG oxygenases without requiring ester derivatization, suggesting a broad spectrum of biological activities (Hopkinson et al., 2013).
Interaction with Serum Proteins
A study on 5-amino-8-hydroxyquinoline, another derivative similar to (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, revealed its promising anticancer properties due to its proteasome inhibitory activity. The interaction of this compound with serum proteins was extensively studied using both in vitro and in silico approaches. The research showed that 5-amino-8-hydroxyquinoline associated with bovine serum albumin, indicating a potential for good bioavailability and pharmacological activity in plasma, which could be similar for (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride (Ruankham et al., 2021).
Metal Chelation and Therapeutic Potential
8-Hydroxyquinolines, like (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, are significant due to their metal chelation properties, which are leveraged in treating various diseases. They have been utilized as potential drug candidates for diseases like Alzheimer's, HIV, and neurodegenerative disorders. Their ability to chelate metals also suggests their potential in developing broad-spectrum drug molecules for several life-threatening diseases (Gupta et al., 2021).
Eigenschaften
IUPAC Name |
(5E)-N-hydroxyquinoline-5-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6,14H/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDVVUFFRNNBSG-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CC=NC2=C1)/C(=N\O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-N-Hydroxyquinoline-5-carboximidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol](/img/structure/B1415688.png)
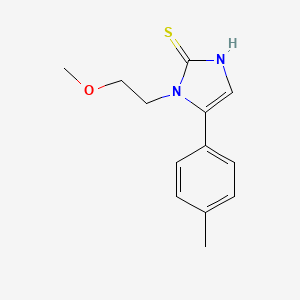
![2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415691.png)
![5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1415692.png)
![5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol](/img/structure/B1415693.png)

![1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol](/img/structure/B1415697.png)
